

Physical and chemical properties of 1,3-Dibromo-2,4-dimethylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 1,3-Dibromo-2,4-dimethylbenzene

Cat. No.: B1581477

[Get Quote](#)

An In-Depth Technical Guide to 1,3-Dibromo-2,4-dimethylbenzene

Abstract: This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of **1,3-Dibromo-2,4-dimethylbenzene** (CAS No. 90434-19-8). Designed for researchers, chemists, and professionals in drug development, this document delves into the molecule's structural characteristics, reactivity, and practical applications in modern organic synthesis. A detailed, field-tested protocol for a Suzuki-Miyaura cross-coupling reaction is presented, complete with mechanistic insights and workflow visualization, underscoring the compound's utility as a versatile building block.

Introduction and Molecular Overview

1,3-Dibromo-2,4-dimethylbenzene is a substituted aromatic hydrocarbon featuring a benzene ring functionalized with two bromine atoms and two methyl groups. This specific arrangement of substituents imparts a unique combination of steric and electronic properties, making it a valuable intermediate in the synthesis of complex organic molecules. The presence of two bromine atoms, which are excellent leaving groups, positions this compound as a key precursor for forming new carbon-carbon and carbon-heteroatom bonds through various cross-coupling methodologies.^[1]

Its structural isomerism is a critical consideration for synthetic chemists; the precise placement of the bromo and methyl groups dictates the regioselectivity of subsequent reactions and the

final architecture of the target molecule. This guide focuses specifically on the 1,3-dibromo-2,4-dimethyl isomer, a liquid at room temperature, distinguishing it from other solid isomers like 1,4-Dibromo-2,5-dimethylbenzene.

Core Compound Identifiers:

- Chemical Name: **1,3-Dibromo-2,4-dimethylbenzene**
- Synonym(s): 2,4-Dibromo-m-xylene
- CAS Number: 90434-19-8[\[2\]](#)[\[3\]](#)
- Molecular Formula: C₈H₈Br₂[\[2\]](#)
- SMILES: CC1=C(C(=C(C=C1)Br)C)Br[\[2\]](#)

Physical and Spectroscopic Properties

The physical state and properties of a reagent are fundamental to its handling, storage, and application in experimental design. **1,3-Dibromo-2,4-dimethylbenzene** is a combustible liquid, necessitating storage in a cool, dry, and well-ventilated area away from ignition sources.[\[4\]](#)[\[5\]](#)

Table 1: Physical Properties

Property	Value	Source(s)
Molecular Weight	263.96 g/mol	[2] [6]
Appearance	Light brown to brown liquid	[4]
Boiling Point	269 °C	[4]
Density	1.710 g/mL	[4]
Flash Point	125 °C	[4]
Storage Temperature	Room Temperature, sealed in dry, dark place	[4]
Solubility	Low water solubility; soluble in common organic solvents	[5]

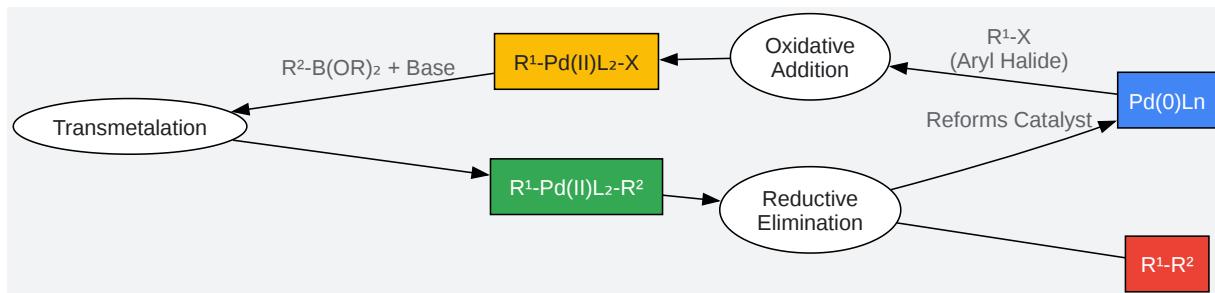
Spectroscopic Characterization

Spectroscopic analysis is crucial for identity confirmation and purity assessment.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The proton NMR spectrum is expected to show two distinct singlets for the non-equivalent methyl groups ($\text{C}_2\text{-CH}_3$ and $\text{C}_4\text{-CH}_3$) and two signals in the aromatic region for the two non-equivalent aromatic protons ($\text{C}_5\text{-H}$ and $\text{C}_6\text{-H}$). The integration of these peaks would correspond to a 3:3:1:1 ratio.
 - ^{13}C NMR: The carbon NMR spectrum will display eight distinct signals, corresponding to the six carbons of the benzene ring (four substituted, two unsubstituted) and the two methyl carbons. The carbons bonded to bromine will exhibit characteristic chemical shifts further downfield. For instance, in the closely related compound 1-bromo-2,4-dimethylbenzene, the methyl carbons appear around 20.8 and 22.8 ppm, while the aromatic carbons span from approximately 121.5 to 137.4 ppm.[7]

Chemical Properties and Synthetic Applications

The synthetic utility of **1,3-Dibromo-2,4-dimethylbenzene** is dominated by the reactivity of its two carbon-bromine bonds. As an aryl halide, it is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are foundational in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][8]


Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, is a powerful method for creating a carbon-carbon bond between an organohalide and an organoboron species.[9] **1,3-Dibromo-2,4-dimethylbenzene** is an ideal substrate for this reaction due to several factors:

- Excellent Leaving Groups: The bromine atoms are readily displaced during the oxidative addition step of the catalytic cycle.
- Sequential Coupling Potential: The two bromine atoms may exhibit differential reactivity under carefully controlled conditions, allowing for selective, stepwise functionalization to

build molecular complexity.

The general mechanism involves a palladium(0) catalyst and proceeds through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[10] The presence of a base is critical for the transmetalation step, where it activates the organoboron compound to facilitate the transfer of the organic group to the palladium center.[11][12]

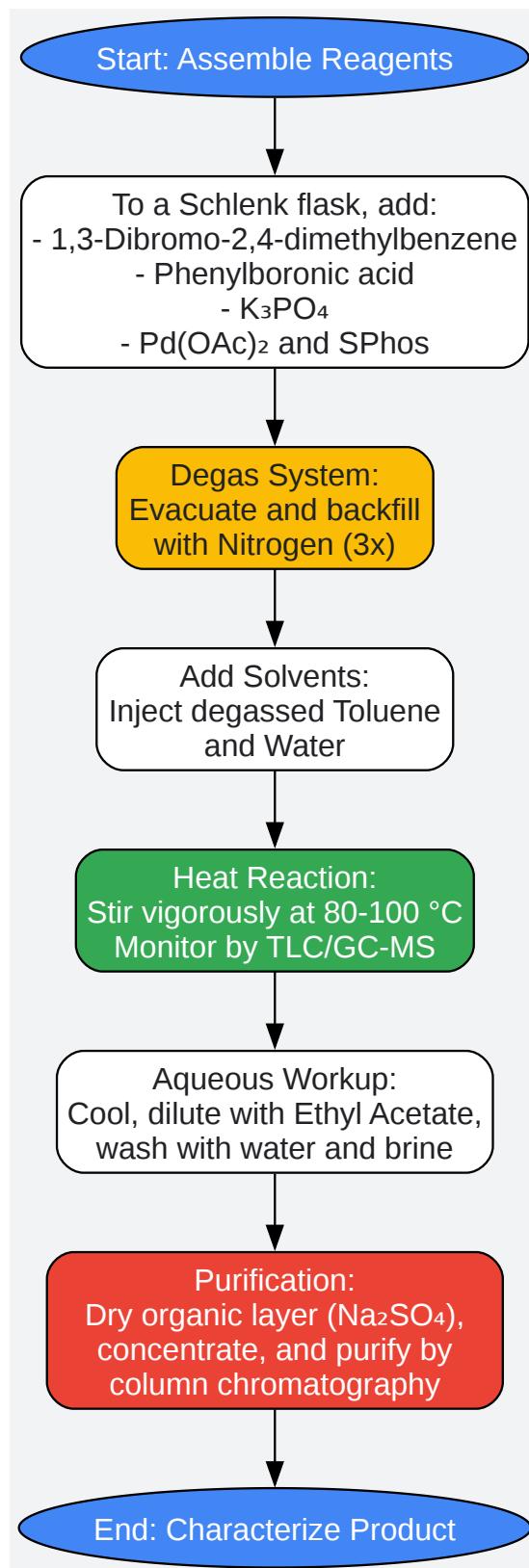
[Click to download full resolution via product page](#)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of a Biaryl Compound via Suzuki-Miyaura Coupling

This protocol describes a representative, self-validating procedure for the mono-arylation of **1,3-Dibromo-2,4-dimethylbenzene** with phenylboronic acid.

Objective: To synthesize 3-Bromo-2,4-dimethyl-1,1'-biphenyl.


Materials:

- **1,3-Dibromo-2,4-dimethylbenzene** (1.0 eq)
- Phenylboronic acid (1.1 eq)
- Palladium(II) acetate $[\text{Pd}(\text{OAc})_2]$ (0.02 eq)

- SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq)
- Potassium phosphate (K_3PO_4), finely ground (3.0 eq)
- Toluene (solvent)
- Water (co-solvent)

Causality Behind Experimental Choices:

- Catalyst System: $Pd(OAc)_2$ is a stable and common palladium precursor. SPhos is an electron-rich biaryl phosphine ligand that promotes the oxidative addition of aryl bromides and facilitates the overall catalytic cycle, making it highly effective for this type of transformation.
- Base: K_3PO_4 is a moderately strong base effective in promoting the transmetalation step without causing hydrolysis of sensitive functional groups.[\[10\]](#)
- Solvent System: A biphasic toluene/water system is often employed. Toluene solubilizes the organic reagents, while the aqueous phase dissolves the inorganic base, facilitating the reaction at the interface.[\[10\]](#)

[Click to download full resolution via product page](#)

Caption: Experimental workflow for a Suzuki-Miyaura coupling reaction.

Step-by-Step Procedure:

- **Flask Preparation:** To a flame-dried Schlenk flask under a nitrogen atmosphere, add **1,3-Dibromo-2,4-dimethylbenzene**, phenylboronic acid, and finely ground potassium phosphate.
- **Catalyst Addition:** In a separate vial, weigh the $\text{Pd}(\text{OAc})_2$ and SPhos ligand and add them to the Schlenk flask.
- **Degassing:** Seal the flask and perform three cycles of evacuating the flask under vacuum and backfilling with inert gas (Nitrogen or Argon). This step is critical to remove oxygen, which can deactivate the palladium catalyst.
- **Solvent Addition:** Add degassed toluene and water via syringe. The typical solvent ratio is around 4:1 (toluene:water).
- **Reaction:** Immerse the flask in a preheated oil bath at 80-100 °C and stir vigorously to ensure adequate mixing between the two phases. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- **Workup:** Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.
- **Purification:** Dry the isolated organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. Purify the resulting crude oil via flash column chromatography on silica gel to yield the pure biaryl product.
- **Characterization:** Confirm the structure and purity of the final product using NMR spectroscopy and mass spectrometry.

Safety and Handling

1,3-Dibromo-2,4-dimethylbenzene is classified as a hazardous substance. It is harmful if swallowed and causes skin and serious eye irritation.^[4] It may also cause respiratory irritation.^{[4][5]}

Precautionary Measures:

- Always handle this chemical in a well-ventilated fume hood.
- Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[\[13\]](#)
- Keep away from heat, sparks, and open flames.[\[13\]](#)
- Consult the full Safety Data Sheet (SDS) before use for comprehensive handling and disposal information.

Conclusion

1,3-Dibromo-2,4-dimethylbenzene is a highly versatile and valuable building block in organic synthesis. Its distinct physical properties and, more importantly, its chemical reactivity as a substrate in powerful cross-coupling reactions make it an essential tool for chemists aiming to construct complex molecular architectures. The reliable application of this reagent, as demonstrated in the provided Suzuki-Miyaura protocol, enables the efficient synthesis of substituted biaryl compounds, which are prevalent motifs in medicinal chemistry and materials science. A thorough understanding of its properties, handling requirements, and reactivity is paramount for its safe and effective use in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. chemscene.com [chemscene.com]
- 3. 1,3-Dibromo-2,4-dimethylbenzene | 90434-19-8 chemicalbook.com
- 4. 1,3-Dibromo-2,4-dimethylbenzene | 90434-19-8 amp.chemicalbook.com
- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. 1,5-Dibromo-2,4-dimethylbenzene | C8H8Br2 | CID 621990 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. nbinno.com [nbinno.com]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [Physical and chemical properties of 1,3-Dibromo-2,4-dimethylbenzene]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1581477#physical-and-chemical-properties-of-1-3-dibromo-2-4-dimethylbenzene>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com